Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester, an acetyl group, and a 5-chloro-2-methylphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with appropriate reagents to form the pyrazole ring. The key steps include:
Formation of the pyrazole ring: This is achieved by reacting ethyl glycinate hydrochloride with hydrazine hydrate under reflux conditions.
Introduction of the acetyl group: Acetylation is carried out using acetic anhydride in the presence of a base such as pyridine.
Substitution with the 5-chloro-2-methylphenyl group: This step involves the reaction of the intermediate with 5-chloro-2-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow synthesis techniques. This method enhances safety and efficiency by controlling reaction parameters and minimizing the handling of hazardous intermediates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-acetyl-1-phenylpyrazole-3-carboxylate: Lacks the chloro and methyl substituents, leading to different reactivity and biological activity.
Ethyl 5-acetyl-1-(4-chlorophenyl)pyrazole-3-carboxylate: Similar structure but with a different position of the chloro group, affecting its chemical properties.
Ethyl 5-acetyl-1-(3-methylphenyl)pyrazole-3-carboxylate:
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C15H15ClN2O3 |
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Molecular Weight |
306.74 g/mol |
IUPAC Name |
ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-4-21-15(20)12-8-14(10(3)19)18(17-12)13-7-11(16)6-5-9(13)2/h5-8H,4H2,1-3H3 |
InChI Key |
YPRLSEXZUFIBRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)C)C2=C(C=CC(=C2)Cl)C |
Origin of Product |
United States |
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